molecular formula C8H14O4S2 B1587213 3,3'-Disulfanediylbis((2S)-2-methylpropanoic) acid CAS No. 65134-74-9

3,3'-Disulfanediylbis((2S)-2-methylpropanoic) acid

Cat. No. B1587213
CAS RN: 65134-74-9
M. Wt: 238.3 g/mol
InChI Key: AQLWLHRHIFTILV-PHDIDXHHSA-N
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Description

3,3'-Disulfanediylbis((2S)-2-methylpropanoic) acid, also known as 3,3'-dithiodipropionic acid, is a naturally occurring dicarboxylic acid and a derivative of 2-methylpropanoic acid. It is found in the form of its anhydride, also known as 3,3'-dithiodipropionic anhydride, which is a white or colorless solid with a melting point of around 100-105 °C. 3,3'-dithiodipropionic acid is present in several plant species, including soybean, maize, and wheat. It has been studied for its potential applications in various scientific fields, such as organic synthesis, medicine, and biochemistry.

Scientific Research Applications

Sulfur-Containing Compound Synthesis and Reactivity

Disulfide Bond Studies

Disulfides, or disulfanes, play a crucial role in biochemistry and synthetic chemistry due to their unique reactivity and presence in biological systems. Studies have explored the synthesis, reactivity, and applications of sulfur-containing compounds, highlighting their importance in developing pharmaceuticals, agricultural chemicals, and synthetic intermediates. The formation of S–S bonds, such as in disulfides, has been a focal point, with various methods being developed for their synthesis, including oxidative coupling of thiols (Mandal & Basu, 2014).

Hydrogen Sulfide and Polysulfides

The production and role of hydrogen sulfide (H2S) and hydrogen polysulfides (H2Sn) in biological systems have been extensively studied. These compounds are involved in various physiological processes, and their synthesis and detection within biological contexts have been explored. For example, the production of H2S3 and H2S by 3-mercaptopyruvate sulfurtransferase (3MST) in the brain has been identified, providing insights into their physiological roles (Kimura et al., 2015).

Catalysis and Material Science

Catalytic Applications

Sulfur-containing compounds, including disulfides, have been employed as catalysts in various chemical reactions. Their ability to facilitate transformations through redox reactions, ligand exchange, and as components of catalytic systems has been demonstrated. The use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for condensation reactions is one such example, showcasing the versatility of sulfur-containing catalysts in organic synthesis (Tayebi et al., 2011).

Material Science Applications

The integration of sulfur-functional groups into polymers and materials has been investigated for enhancing properties such as conductivity, stability, and reactivity. The synthesis and application of sulfur-containing polymers, such as copolymers of aniline and anilinesulfonic acids, demonstrate the potential for creating advanced materials with tailored properties for use in electronics, coatings, and as anticorrosive agents (Şahin et al., 2002).

Biological Applications

Biological Signaling and Therapeutics

Sulfur-containing molecules, particularly disulfides, are key in biological signaling and have therapeutic applications. The study of H2S and related sulfane sulfur compounds has revealed their involvement in cardiovascular and nervous system regulation, offering potential targets for therapeutic intervention. The selective inhibition of H2S-producing enzymes, such as 3MST, highlights the ongoing research into manipulating sulfur biochemistry for disease treatment (Hanaoka et al., 2017).

properties

IUPAC Name

(2S)-3-[[(2S)-2-carboxypropyl]disulfanyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S2/c1-5(7(9)10)3-13-14-4-6(2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLWLHRHIFTILV-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSSCC(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSSC[C@@H](C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215453
Record name 3,3'-Disulfanediylbis((2S)-2-methylpropanoic) acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Disulfanediylbis((2S)-2-methylpropanoic) acid

CAS RN

65134-74-9
Record name 3,3'-Disulfanediylbis((2S)-2-methylpropanoic) acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065134749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Disulfanediylbis((2S)-2-methylpropanoic) acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-DISULFANEDIYLBIS((2S)-2-METHYLPROPANOIC) ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYY7I2KQL2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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